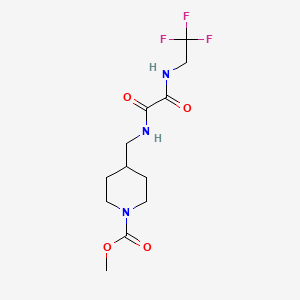

Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

The compound is utilized in the field of organic synthesis, particularly in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, highlighting its role in medicinal chemistry synthesis. It serves as a precursor in the development of serine palmitoyl transferase enzyme inhibitors, which have potential applications in treating various diseases (Magano, Kiser, Shine, & Chen, 2014).

Cardiovascular Activity

The compound is involved in the synthesis of cardiovascular agents, demonstrating its importance in the development of new therapeutic agents for cardiovascular diseases. The synthesis and cardiovascular activity of related compounds have been explored, indicating the potential for developing novel cardiovascular drugs (Krauze et al., 2004).

Oxidative Reactions

It is used in oxidative reactions, specifically in the synthesis of Bobbitt's salt and related oxidants. These compounds are valuable for their oxidative capabilities in various alcohols to their corresponding carbonyl derivatives, showcasing their application in green chemistry and synthesis (Mercadante et al., 2013).

Asymmetric Synthesis

The compound plays a role in the asymmetric synthesis of polysubstituted piperidines, which are of significant interest due to their biological activities. This application underscores its utility in the synthesis of biologically active compounds with potential therapeutic uses (Salgado et al., 2019).

Antibacterial Activity

Its derivatives have been explored for antibacterial potentials, highlighting its importance in the development of new antibacterial agents. This is crucial for addressing the rising challenge of antibiotic resistance (Iqbal et al., 2017).

Hemoglobin Modifiers

Research has also explored its applications as a hemoglobin modifier, designing compounds that can alter hemoglobin's oxygen affinity. This research avenue is promising for clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia or stroke (Randad et al., 1991).

Electrochemical Oxidation

The compound is involved in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, offering an alternative to traditional oxidation methods. This application emphasizes its role in developing more sustainable and environmentally friendly chemical processes (Rafiee et al., 2018).

Eigenschaften

IUPAC Name |

methyl 4-[[[2-oxo-2-(2,2,2-trifluoroethylamino)acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3N3O4/c1-22-11(21)18-4-2-8(3-5-18)6-16-9(19)10(20)17-7-12(13,14)15/h8H,2-7H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZBXJPTAIUZEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2717028.png)

![7-Azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2717034.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2717035.png)

![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717040.png)

![5-methyl-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2717042.png)

![3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2717045.png)